molecular formula C34H26N4O2S2 B5013984 N-[4-(2-Phenyl-6-{4-[2-(thiophen-2-YL)acetamido]phenyl}pyrimidin-4-YL)phenyl]-2-(thiophen-2-YL)acetamide

N-[4-(2-Phenyl-6-{4-[2-(thiophen-2-YL)acetamido]phenyl}pyrimidin-4-YL)phenyl]-2-(thiophen-2-YL)acetamide

Cat. No.: B5013984
M. Wt: 586.7 g/mol
InChI Key: WIXSUHZJIUNSOF-UHFFFAOYSA-N
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Description

N-[4-(2-Phenyl-6-{4-[2-(thiophen-2-YL)acetamido]phenyl}pyrimidin-4-YL)phenyl]-2-(thiophen-2-YL)acetamide is a useful research compound. Its molecular formula is C34H26N4O2S2 and its molecular weight is 586.7 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide] is 586.14971843 g/mol and the complexity rating of the compound is 810. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Properties

  • Optically Active Poly(azo-ester-imide)s : N,N'-Pyromelliticdiimido-di-l-amino acids, similar in structure to the compound , have been used in the synthesis of new optically active poly(azo-ester-imide)s. These polymers exhibit high yields, good inherent viscosities, optical activities, and thermal stabilities, indicating their potential in materials science applications (Hajipour et al., 2009).

Antimicrobial Activity

  • Pyrimidine-Triazole Derivatives : Compounds structurally related to N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide] have shown promise in antimicrobial applications. Derivatives of pyrimidine-triazole have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Development of Transparent Polyimides

  • Polyimides with Pyrimidine or Pyridine Moieties : Research on heterocyclic polyimides, including those containing pyrimidine, has shown the development of transparent polyimide films with excellent solubility, thermal stability, and mechanical properties. This suggests their usefulness in electronics and materials science (Wang et al., 2015).

Antitumor Properties

  • Biscarboxamidocoumarin and Chromene Derivatives : Related chemical structures have been explored for their potential in antitumor applications. Certain compounds displayed promising in vitro antitumor activity, indicating the potential of similar compounds for cancer treatment (Refat, Fadda, & Kamal, 2015).

Applications in Solar Cells

  • Semiconducting Polymers : The synthesis of conjugated polymers using electron-deficient units, including pyrimidine, for use in solar cells has been studied. These polymers demonstrated improved solar cell performance, indicating their potential in renewable energy technologies (Kim et al., 2018).

Medical Imaging Applications

  • Positron Emission Tomography (PET) : A study on the synthesis of a radiolabeled PET derivative ofa compound structurally similar to N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide] has been conducted. This derivative, used as an antiprion agent, was evaluated for brain penetration and organ distribution in rats using PET, highlighting its potential application in medical imaging and neurological research (Kimura et al., 2013).

Anti-HIV Activity

  • Symmetrical 1-Pyrrolidineacetamide Derivatives : Similar compounds have been characterized for their anti-HIV properties. These compounds were found to inhibit HIV-1 integrase, demonstrating a potential application in the development of new anti-HIV treatments (Du et al., 2008).

Development of Soluble Polyimides

  • Pyridine-Containing Polyimides : Research has been conducted on the synthesis of novel soluble pyridine-containing polyimides based on compounds structurally related to N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]. These polyimides possess good thermal stability, mechanical properties, and solubility in polar solvents, making them suitable for various industrial applications (Wang et al., 2007).

Electrochemical Analysis

  • Aminoacetamide Electrophore Reagent : Related compounds have been synthesized for use in trace organic analysis, demonstrating their potential in analytical chemistry, particularly in gas chromatography/electron capture mass spectrometry (Lu & Giese, 2000).

Properties

IUPAC Name

N-[4-[2-phenyl-6-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]pyrimidin-4-yl]phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26N4O2S2/c39-32(20-28-8-4-18-41-28)35-26-14-10-23(11-15-26)30-22-31(38-34(37-30)25-6-2-1-3-7-25)24-12-16-27(17-13-24)36-33(40)21-29-9-5-19-42-29/h1-19,22H,20-21H2,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXSUHZJIUNSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4)C5=CC=C(C=C5)NC(=O)CC6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2-Phenyl-6-{4-[2-(thiophen-2-YL)acetamido]phenyl}pyrimidin-4-YL)phenyl]-2-(thiophen-2-YL)acetamide

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